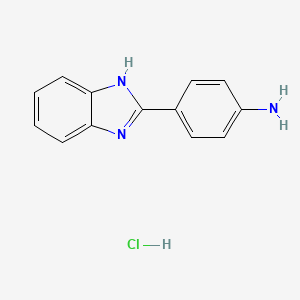

4-(1H-1,3-benzodiazol-2-yl)aniline hydrochloride

CAS No.: 60837-27-6

Cat. No.: VC2613163

Molecular Formula: C13H12ClN3

Molecular Weight: 245.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 60837-27-6 |

|---|---|

| Molecular Formula | C13H12ClN3 |

| Molecular Weight | 245.71 g/mol |

| IUPAC Name | 4-(1H-benzimidazol-2-yl)aniline;hydrochloride |

| Standard InChI | InChI=1S/C13H11N3.ClH/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13;/h1-8H,14H2,(H,15,16);1H |

| Standard InChI Key | PRALWBYTELUWMA-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)N.Cl |

| Canonical SMILES | C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)N.Cl |

Introduction

Chemical Structure and Properties

Structural Features

4-(1H-1,3-benzodiazol-2-yl)aniline hydrochloride consists of a benzimidazole core linked to an aniline group at the 2-position, existing as the hydrochloride salt of the free base 4-(1H-1,3-benzodiazol-2-yl)aniline. The molecular formula is C13H12ClN3, with a molecular weight of 245.71 g/mol . The compound's structure is characterized by a planar benzimidazole ring system that facilitates π-stacking interactions in solid-state structures, contributing to its stability and influencing its binding properties with biological targets.

The compound can be identified through various chemical nomenclature systems:

-

InChI: InChI=1S/C13H11N3.ClH/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13;/h1-8H,14H2,(H,15,16);1H

The benzimidazole component contains an imidazole ring fused to a benzene ring, creating a nitrogen-rich heterocyclic system. This arrangement provides multiple sites for hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition processes in biological systems. The aniline moiety contributes a primary amine group, adding further functionality and reactivity to the molecule.

Physical and Chemical Properties

The physical and chemical properties of 4-(1H-1,3-benzodiazol-2-yl)aniline hydrochloride significantly influence its behavior in various chemical and biological environments. Table 1 summarizes the key physical properties of this compound.

Table 1: Physical Properties of 4-(1H-1,3-benzodiazol-2-yl)aniline hydrochloride

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 245.71 g/mol | |

| Hydrogen Bond Donor Count | 3 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 1 | |

| Exact Mass | 245.0719751 Da | |

| Monoisotopic Mass | 245.0719751 Da |

The chemical reactivity of 4-(1H-1,3-benzodiazol-2-yl)aniline hydrochloride is governed by both the benzimidazole and aniline functional groups present in its structure. The benzimidazole moiety contains an NH group that can participate in hydrogen bonding and acts as a weak acid. This feature is particularly important for interactions with biological macromolecules such as proteins and nucleic acids, where hydrogen bonding plays a crucial role in molecular recognition and binding.

The aniline group provides a primary amine that can undergo various chemical transformations, including acylation, alkylation, and condensation reactions. This reactivity makes the compound a valuable building block for the synthesis of more complex molecules, particularly in medicinal chemistry applications where structural modifications are often necessary to optimize biological activity and pharmacokinetic properties.

The presence of multiple nitrogen atoms in the structure also contributes to the compound's ability to coordinate with metal ions, potentially leading to the formation of coordination complexes with unique properties. This characteristic may be exploited in the development of metal-based catalysts, sensors, and other materials with specialized functions.

In the referenced research, the authors successfully employed sodium dithionite as a reducing agent to convert a nitro compound to an amine in high yield (81%) while preserving other sensitive functional groups. This selective reduction strategy is particularly valuable when dealing with molecules containing multiple reactive groups .

Optimization Considerations

Several factors require consideration when optimizing the synthesis of 4-(1H-1,3-benzodiazol-2-yl)aniline hydrochloride:

-

Choice of reducing agents: Sodium dithionite offers advantages for selective nitro reduction without affecting other functional groups, as demonstrated in the research on related compounds .

-

Reaction conditions: Temperature, solvent selection, and reaction time significantly impact yield and product purity.

-

Purification strategies: Appropriate purification techniques are essential to obtain high-purity final product, which is particularly important for compounds intended for biological evaluation or material science applications.

-

Salt formation: The final step in obtaining the hydrochloride salt typically involves treatment of the free base with hydrochloric acid under controlled conditions to ensure complete and selective salt formation.

The development of an efficient, scalable synthesis for 4-(1H-1,3-benzodiazol-2-yl)aniline hydrochloride would represent a valuable contribution to the field, facilitating further exploration of its properties and potential applications.

Spectroscopic and Analytical Characterization

Comprehensive characterization of 4-(1H-1,3-benzodiazol-2-yl)aniline hydrochloride is essential for confirming its structure, assessing purity, and understanding its physical properties. Several spectroscopic and analytical techniques are typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly 1H and 13C NMR, provides valuable information about the compound's structure through characteristic chemical shifts and coupling patterns. For 4-(1H-1,3-benzodiazol-2-yl)aniline hydrochloride, key structural features that can be identified through NMR include:

-

The benzimidazole NH proton, typically appearing as a broad singlet in the downfield region

-

Aromatic protons from both the benzimidazole and aniline portions of the molecule

-

The primary amine protons of the aniline group

-

Carbon signals corresponding to the various aromatic and heterocyclic positions

X-ray Crystallography

X-ray crystallography provides definitive structural information, confirming the three-dimensional arrangement of atoms in the molecule. For 4-(1H-1,3-benzodiazol-2-yl)aniline hydrochloride, crystallographic studies reveal a planar benzimidazole ring system that facilitates π-stacking interactions in solid-state structures. This technique can also elucidate the hydrogen bonding network and packing arrangement in the crystal lattice, providing insights into the compound's solid-state behavior.

Mass Spectrometry

Mass spectrometry confirms the molecular weight of 4-(1H-1,3-benzodiazol-2-yl)aniline hydrochloride and provides information about its fragmentation pattern. The exact mass of 245.0719751 Da can be verified using high-resolution mass spectrometry techniques, while the fragmentation pattern offers additional structural confirmation through characteristic fragment ions.

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups present in the molecule through characteristic absorption bands. For 4-(1H-1,3-benzodiazol-2-yl)aniline hydrochloride, key IR absorptions would include those associated with:

-

N-H stretching vibrations from the benzimidazole NH and aniline NH2 groups

-

C=N stretching in the benzimidazole ring

-

Aromatic C=C stretching vibrations

-

C-N stretching vibrations

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions in the molecule, which are influenced by the extended π-conjugation in 4-(1H-1,3-benzodiazol-2-yl)aniline hydrochloride. The compound's UV-Vis spectrum would typically show absorption maxima related to π→π* and n→π* transitions, reflecting its aromatic and heterocyclic character.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume